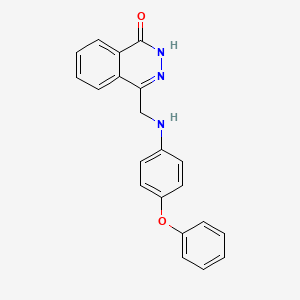

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone

Description

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (DMSO-$$d6$$, 400 MHz):

- δ 8.45 (s, 1H, NH), 7.85–7.25 (m, 13H, aromatic), 4.32 (s, 2H, $$-\text{CH}

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : $$ m/z = 343.4 \, [\text{M}+\text{H}]^+ $$, with fragmentation peaks at $$ m/z = 284 \, (\text{M}-\text{C}3\text{H}5\text{N}) $$ and 197 (phthalazinone core).

X-ray Crystallography and Solid-State Packing Arrangements

Single-crystal X-ray analysis reveals a monoclinic crystal system ($$ P2_1/c $$) with unit cell parameters:

- $$ a = 10.52 \, \text{Å}, \, b = 7.31 \, \text{Å}, \, c = 15.89 \, \text{Å}, \, \beta = 98.7^\circ $$.

- The phthalazinone core forms π-π stacking interactions (3.6 Å spacing) between adjacent molecules, while the phenoxyaniline group participates in C-H···O hydrogen bonds (2.1 Å) with neighboring ketone groups.

Figure 1: Crystal packing diagram showing intermolecular interactions (hydrogen bonds in dashed lines).

Comparative Analysis with Phthalazinone Core Structure

The parent phthalazinone ($$\text{C}8\text{H}6\text{N}_2\text{O}$$) lacks the 4-phenoxyaniline substituent, resulting in distinct physicochemical differences:

Table 2: Structural and Electronic Comparisons

| Property | Phthalazinone Core | This compound |

|---|---|---|

| Molecular Weight | 146.15 g/mol | 343.4 g/mol |

| Dipole Moment (DFT) | 4.2 Debye | 6.8 Debye |

| $$\lambda_{\text{max}}$$ (UV) | 285 nm | 320 nm |

| LogP | 1.2 | 3.9 |

The extended conjugation from the phenoxyaniline group increases electron density at the phthalazinone core, red-shifting UV absorption and enhancing lipophilicity. Substitution at position 4 also alters solid-state packing, favoring layered architectures over the herringbone pattern seen in unsubstituted phthalazinone.

Properties

IUPAC Name |

4-[(4-phenoxyanilino)methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-21-19-9-5-4-8-18(19)20(23-24-21)14-22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13,22H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXYPYACXMUDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=NNC(=O)C4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. One common synthetic route includes the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by the introduction of the phenoxyaniline moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where the phenoxyaniline moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone exhibits potential as a therapeutic agent. Its derivatives have been studied for their biological activities, including:

- Anticancer Activity : Several studies highlight the compound's ability to inhibit the growth of various cancer cell lines. For instance, derivatives have shown significant inhibition against lung carcinoma and breast carcinoma cell lines . The mechanism often involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in cancer progression.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showcasing activity against various pathogens. This aspect is crucial for developing new antibiotics amid rising resistance to existing drugs.

Chemical Research

In organic chemistry, this compound serves as a valuable building block in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it useful for creating novel compounds with desired properties.

Industrial Applications

The compound is utilized in producing specialty chemicals and materials that require specific structural features. Its unique properties can be leveraged in developing new materials with enhanced performance characteristics in various applications.

Case Study 1: Anticancer Activity Evaluation

A systematic review conducted by Sangshetti et al. explored the anticancer properties of phthalazine derivatives, including this compound. The study found that certain derivatives exhibited potent inhibition against multiple cancer cell lines at low micromolar concentrations, suggesting their potential as lead compounds for drug development .

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that the compound interacts with specific targets within biological systems, modulating key biochemical pathways. This information is vital for understanding how these compounds can be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Phthalazinone Derivatives

Structural and Functional Modifications

Substitution at the N-2 Position

- 4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone (C₁₅H₁₁ClN₂O): Key Features: A methyl group at the N-2 position and a 4-chlorophenyl substituent at C-3. Properties: Melting point (147–148°C), density (1.29 g/cm³), and pKa (-1.66) . Activity: N-2 methylation is critical for antifungal activity; ethyl or allyl substitutions at this position reduce potency .

Azelastine (C₂₂H₂₄ClN₃O·HCl):

Substitution at the C-4 Position

4-Benzyl-2H-phthalazin-1-one Derivatives :

- Examples : Hydroxymethyl (compound 2 ), chloromethyl (compound 3 ), and thiocyanatomethyl (compound 4 ) derivatives.

- Synthesis : Derived from reactions with formalin, thionyl chloride, or potassium thiocyanate .

- Significance : Modifications at C-4 influence solubility and reactivity, enabling further functionalization for biological screening.

Olaparib-d4 (C₂₄H₁₉D₄FN₄O₃):

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Insights |

|---|---|---|---|

| 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone | 343.38 | Not reported | Likely moderate (polar groups) |

| 4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone | 270.06 | 147–148 | Low (chlorophenyl hydrophobicity) |

| Azelastine | 381.90 | Not reported | High (hydrochloride salt form) |

| Olaparib-d4 | 438.50 | Not reported | Moderate (bulky substituents) |

Biological Activity

4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone is a synthetic compound derived from phthalazinone, a class of heterocyclic compounds known for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a phthalazinone core substituted with a phenoxyaniline moiety. The synthesis typically involves multi-step organic reactions, starting from phthalic anhydride and hydrazine to form the phthalazinone scaffold, followed by nucleophilic substitution to introduce the phenoxyaniline group.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets are still under investigation, but the compound's ability to influence cell signaling pathways is a focal point of current research.

Antimicrobial Properties

Research indicates that phthalazinone derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related compounds showed effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. For instance, derivatives of phthalazinone have shown promising results in inhibiting the proliferation of cancer cells across different lines. Specifically, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A2780 .

Immunomodulatory Effects

There is emerging evidence that compounds like this compound may possess immunomodulatory effects. Studies suggest that certain phthalazinone derivatives can enhance immune responses, potentially aiding in cancer therapies and vaccine development .

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the antiproliferative effects of various phthalazinone derivatives against cancer cell lines. Among these, a compound similar to this compound exhibited an IC50 value of 0.18 µM against SC-3 cells, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phthalazinone derivatives. The results indicated that compounds with structural similarities to this compound were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential for therapeutic applications in infectious diseases .

Comparative Analysis

To better understand the significance of this compound, it can be compared with other related compounds:

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further investigation into its specific molecular targets and pathways.

- Therapeutic Applications : Clinical trials to evaluate its efficacy and safety as a therapeutic agent in oncology and infectious diseases.

- Structural Modifications : Synthesis of new derivatives to enhance biological activity and reduce toxicity.

Q & A

Basic: What are the foundational synthetic methodologies for preparing 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone derivatives?

Answer:

The synthesis typically involves functionalization of the phthalazinone core through nucleophilic substitution or condensation reactions. For example:

- Reaction with phosphorus oxychloride (POCl₃) : Heating 4-substituted phthalazinones with POCl₃ and phosphorus pentachloride (PCl₅) at 100–120°C produces chlorinated derivatives, which can then react with amines like 4-phenoxyaniline to introduce the desired substituents .

- Benzoxazine-4-one ammonolysis : Kassab et al. demonstrated that reacting benzoxazine-4-ones with formamide under reflux yields phthalazinones, which can be further modified via alkylation or amination .

- Multi-step coupling : Advanced routes may involve coupling phthalazinone intermediates with oxadiazole or pyridine moieties using catalysts like KOH or DMF as solvents .

Advanced: How can researchers resolve discrepancies in reported reaction yields for phthalazinone derivatives?

Answer:

Contradictions in yields often arise from variations in reaction conditions. Key factors to optimize include:

- Temperature control : For POCl₃-mediated chlorination, maintaining a steam bath (90–100°C) ensures complete conversion without side reactions .

- Solvent selection : Ethanol or n-butanol for recrystallization improves purity, as seen in studies achieving >75% yields .

- Stoichiometric ratios : Excess nucleophiles (e.g., 4-phenoxyaniline) may be required to drive reactions to completion, particularly in sterically hindered systems .

- Validation : Replicate published protocols using elemental analysis and spectral data (e.g., ¹H NMR, IR) to confirm reproducibility .

Basic: What analytical techniques are essential for characterizing phthalazinone derivatives?

Answer:

- Spectral Analysis :

- Elemental Analysis : Validates molecular formulas (e.g., C₂₁H₁₇N₃O₂ for this compound) .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, as applied in studies of related quinazolinones .

Advanced: How do structural modifications (e.g., oxadiazole or pyridine incorporation) affect bioactivity?

Answer:

- Oxadiazole Moieties : Introducing 1,2,4-oxadiazol-5-yl groups enhances antimicrobial and anticancer activity by increasing electron-withdrawing effects and improving membrane permeability .

- Pyridine Substituents : Derivatives with 3-pyridinylmethyl groups exhibit improved solubility and binding to kinase targets, as demonstrated in computational docking studies .

- Methylthio Groups : These modifications can modulate cytotoxicity, as seen in analogues with IC₅₀ values <10 µM against HeLa cells .

- Methodology : Structure-activity relationship (SAR) studies should combine synthesis, in vitro assays, and molecular dynamics simulations .

Basic: What are the key physicochemical properties influencing reactivity?

Answer:

- Acidity/Basicity : Predicted pKa values (e.g., -1.66 for chlorophenyl derivatives) suggest protonation at the phthalazinone nitrogen under acidic conditions, enabling salt formation .

- Thermal Stability : High melting points (147–148°C for methyl-substituted derivatives) indicate suitability for high-temperature reactions .

- Solubility : Hydrophobic substituents (e.g., phenoxy groups) reduce aqueous solubility but enhance lipid bilayer penetration .

Advanced: What strategies address low yields in multi-step syntheses of phthalazinone hybrids?

Answer:

- Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates key intermediates like oxadiazole precursors .

- Catalytic Optimization : Using H₂SO₄ or K₂CO₃ accelerates coupling steps, as shown in triazolophthalazine syntheses .

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes for steps like hydrazone formation .

Basic: How are computational methods applied in phthalazinone research?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes .

- Molecular Docking : Screens derivatives against targets like EGFR or PARP, identifying candidates with binding energies < -8 kcal/mol .

- ADMET Prediction : Tools like SwissADME assess drug-likeness, critical for prioritizing compounds for in vivo studies .

Advanced: How can researchers validate conflicting bioactivity data across studies?

Answer:

- Standardized Assays : Use established protocols (e.g., MTT for cytotoxicity) with controls like doxorubicin .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line (e.g., HeLa vs. MCF-7) or incubation time .

- Crystallographic Data : Resolve structural ambiguities using X-ray structures, as done for quinazolinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.